Z-L-Dap(boc)-OL Z-L-Dap(boc)-OL
Brand Name: Vulcanchem
CAS No.: 199005-69-1
VCID: VC4452934
InChI: InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C16H24N2O5
Molecular Weight: 324.377

Z-L-Dap(boc)-OL

CAS No.: 199005-69-1

Cat. No.: VC4452934

Molecular Formula: C16H24N2O5

Molecular Weight: 324.377

* For research use only. Not for human or veterinary use.

Z-L-Dap(boc)-OL - 199005-69-1

Specification

CAS No. 199005-69-1
Molecular Formula C16H24N2O5
Molecular Weight 324.377
IUPAC Name benzyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate
Standard InChI InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1
Standard InChI Key ZRYGVUNFLKWGQH-ZDUSSCGKSA-N
SMILES CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1

Introduction

Structural and Stereochemical Features

Molecular Architecture

Z-L-Dap(Boc)-OL (CAS: 721927-81-7) has the molecular formula C16H24N2O5\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{5} and a molecular weight of 324.37 g/mol . Its structure comprises:

  • An L-configuration at the α-carbon, critical for biological activity.

  • A Z (benzyloxycarbonyl) group at the β-amino position, providing acid-labile protection.

  • A Boc (tert-butoxycarbonyl) group at the α-amino position, offering base-sensitive protection.

  • A primary hydroxyl group at the terminal carbon, enabling further functionalization .

The stereochemistry is preserved via the (S)-configuration, as confirmed by optical rotation measurements ([α]D=8[\alpha]_D = -8^\circ in methanol) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Z-L-Dap(Boc)-OL typically involves multi-step strategies to install orthogonal protecting groups:

Curtius Rearrangement Approach

A seminal method, reported in Organic Letters , starts with NαN^\alpha-Boc-Asp(OBn)-OH. The β-carboxylic acid is converted to an acyl azide, which undergoes Curtius rearrangement to yield a β-isocyanate intermediate. Trapping with benzyl alcohol installs the Z group, followed by reduction to the alcohol :

Boc-Asp(OBn)-OHSOCl2Acyl chlorideNaN3Acyl azideΔIsocyanateBnOHZ-L-Dap(Boc)-OBnLiAlH4Z-L-Dap(Boc)-OL\text{Boc-Asp(OBn)-OH} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{NaN}_3} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{BnOH}} \text{Z-L-Dap(Boc)-OBn} \xrightarrow{\text{LiAlH}_4} \text{Z-L-Dap(Boc)-OL}

Aziridine Ring-Opening

Alternative routes involve aziridine-2-carboxylates, where nucleophilic ring opening with Boc-protected amines introduces the diamine backbone .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO, dimethylformamide (DMF), and methanol; sparingly soluble in water .

  • Storage: Stable at room temperature under inert gas but susceptible to hydrolysis in acidic/basic conditions. Long-term storage recommended at -20°C .

  • Melting Point: 77.2–80.2°C .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (DMSO-d6): δ 7.35–7.25 (m, 10H, Z and Boc aromatics), 5.10 (s, 2H, Z-CH2), 4.80 (t, 1H, OH), 3.90–3.70 (m, 2H, CH2OH), 3.40–3.20 (m, 1H, CH-NH), 1.40 (s, 9H, Boc) .

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .

Applications in Research and Industry

Peptide Synthesis

Z-L-Dap(Boc)-OL serves as a lysine analog in solid-phase peptide synthesis (SPPS). Its orthogonal protection allows selective deprotection:

  • Boc removal with TFA enables coupling at the α-amino group.

  • Z group cleavage via hydrogenolysis exposes the β-amino group for cyclization or bioconjugation .

Notable Examples:

  • Cyclic tetrapeptides with ion-channel activity, where the hydroxyl group facilitates macrocyclization .

  • Stapled peptides for cancer therapy, leveraging the rigid diaminopropanol backbone .

Pharmaceutical Intermediates

  • Neurological Agents: Used in synthesizing NMDA receptor antagonists .

  • Antibiotics: Core structure in β-lactamase inhibitors .

Bioconjugation

The hydroxyl group is functionalized with linkers (e.g., PEG, fluorophores) for antibody-drug conjugates (ADCs) .

Comparative Analysis with Analogues

CompoundProtecting GroupsMolecular WeightKey Application
Z-L-Dap(Boc)-OL Z (β), Boc (α)324.37Peptide stapling
Fmoc-Dap(Boc)-OH Fmoc (α), Boc (β)426.50SPPS
Z-D-Dap(Boc)-OL Z (β), Boc (α), D-configuration324.37Enzyme inhibitor studies

Challenges and Innovations

Synthetic Hurdles

  • Stereochemical Purity: Epimerization during Boc deprotection requires low-temperature conditions .

  • Hydroxyl Reactivity: Over-silylation during protection necessitates careful stoichiometry .

Recent Advances

  • Flow Chemistry: Continuous-flow systems improve yield (≥85%) and reduce reaction times .

  • Enzymatic Resolution: Lipases selectively hydrolyze undesired enantiomers, achieving >99% ee .

Future Directions

  • Targeted Drug Delivery: Functionalizing the hydroxyl group with tumor-homing peptides .

  • Supramolecular Chemistry: Self-assembling diaminopropanol derivatives for nanomaterials .

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